molecular formula C22H16BrN3O2S B15030522 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide

Cat. No.: B15030522
M. Wt: 466.4 g/mol
InChI Key: GXEVJPKWOUCEBU-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-[(PHENYLSULFANYL)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a brominated indole core, which is linked to a benzohydrazide moiety through a phenylsulfanyl methyl group.

Preparation Methods

The synthesis of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-[(PHENYLSULFANYL)METHYL]BENZOHYDRAZIDE typically involves multi-step organic reactionsThe final step involves the condensation of the modified indole with a benzohydrazide under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-[(PHENYLSULFANYL)METHYL]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-[(PHENYLSULFANYL)METHYL]BENZOHYDRAZIDE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-[(PHENYLSULFANYL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, leading to various biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering DNA fragmentation .

Comparison with Similar Compounds

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-[(PHENYLSULFANYL)METHYL]BENZOHYDRAZIDE can be compared with other indole derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C22H16BrN3O2S

Molecular Weight

466.4 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-(phenylsulfanylmethyl)benzamide

InChI

InChI=1S/C22H16BrN3O2S/c23-16-10-11-19-18(12-16)20(22(28)24-19)25-26-21(27)15-8-6-14(7-9-15)13-29-17-4-2-1-3-5-17/h1-12,24,28H,13H2

InChI Key

GXEVJPKWOUCEBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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